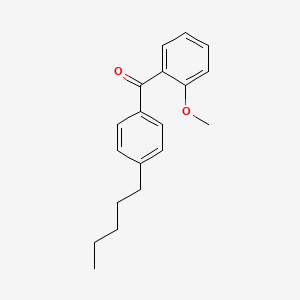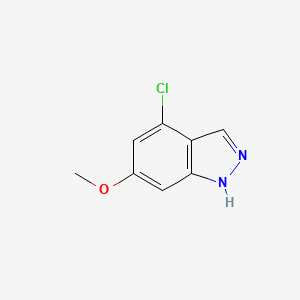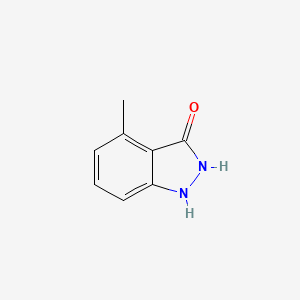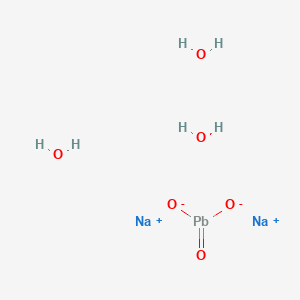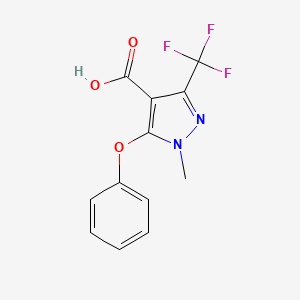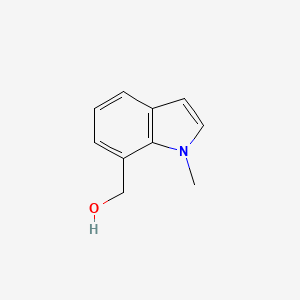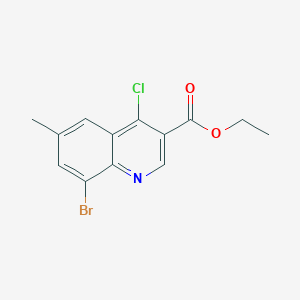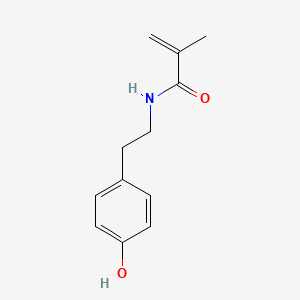
N-Methacryloyltyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
N-Methacryloyltyramine (CAS Number: 37140-99-1) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of approximately 205.253 g/mol . It falls within the category of special chemicals and is used in various applications.
Molecular Structure Analysis
The molecular structure of N-Methacryloyltyramine consists of a tyramine core with an additional methacryloyl group attached. The methacryloyl group (CH2=C(CH3)CO-) is linked to the tyramine moiety, resulting in the compound’s unique structure .
Physical And Chemical Properties Analysis
Propriétés
Numéro CAS |
37140-99-1 |
|---|---|
Nom du produit |
N-Methacryloyltyramine |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15) |
Clé InChI |
VGFIPNNZCAAAMJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
SMILES canonique |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

